molecular formula C22H20N4O3 B11670363 N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-4-methoxybenzamide

N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-4-methoxybenzamide

Cat. No.: B11670363
M. Wt: 388.4 g/mol
InChI Key: KQXMPCFGQJTMEI-UHFFFAOYSA-N
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Description

N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-METHOXYBENZAMIDE typically involves multiple steps, including the formation of the benzotriazole core and subsequent functionalization with ethoxyphenyl and methoxybenzamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzotriazole compounds .

Mechanism of Action

The mechanism of action of N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C22H20N4O3/c1-3-29-19-11-7-17(8-12-19)26-24-20-13-6-16(14-21(20)25-26)23-22(27)15-4-9-18(28-2)10-5-15/h4-14H,3H2,1-2H3,(H,23,27)

InChI Key

KQXMPCFGQJTMEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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